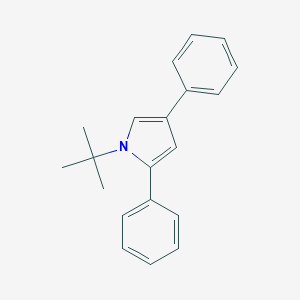
1-tert-butyl-2,4-diphenylpyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl-2,4-diphenylpyrrole is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound is characterized by the presence of a tert-butyl group and two phenyl groups attached to the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-2,4-diphenylpyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques, optimized for higher yields and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-tert-butyl-2,4-diphenylpyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrrole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Aplicaciones Científicas De Investigación
1-tert-butyl-2,4-diphenylpyrrole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-tert-butyl-2,4-diphenylpyrrole exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparación Con Compuestos Similares
- 1-tert-Butyl-2,4-diphenyl-1H-imidazole
- 1-tert-Butyl-2,4-diphenyl-1H-indole
- 1-tert-Butyl-2,4-diphenyl-1H-pyrrolidine
Uniqueness: 1-tert-butyl-2,4-diphenylpyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it valuable for targeted research and industrial uses.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a compound of interest for ongoing research and development.
Propiedades
Número CAS |
15861-57-1 |
|---|---|
Fórmula molecular |
C20H21N |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
1-tert-butyl-2,4-diphenylpyrrole |
InChI |
InChI=1S/C20H21N/c1-20(2,3)21-15-18(16-10-6-4-7-11-16)14-19(21)17-12-8-5-9-13-17/h4-15H,1-3H3 |
Clave InChI |
ZYGXPZWWBJUOCZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)N1C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
1-tert-Butyl-2,4-diphenyl-1H-pyrrole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


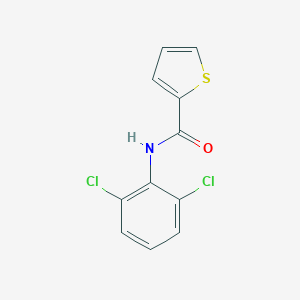
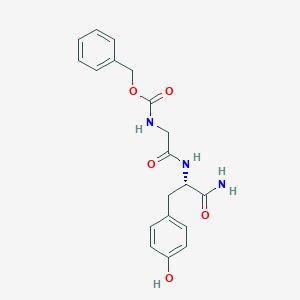

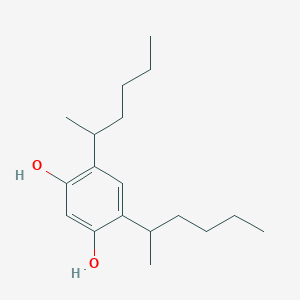
![1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)- (9CI)](/img/structure/B100240.png)

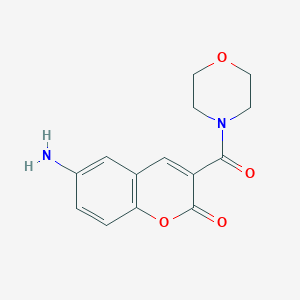

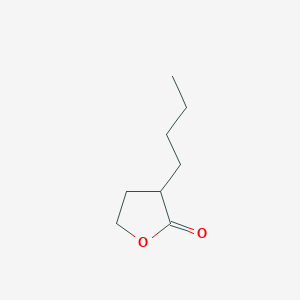
![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)
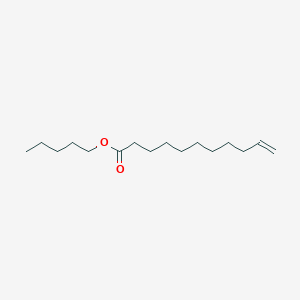
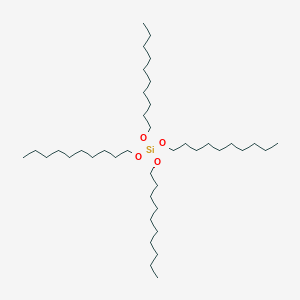
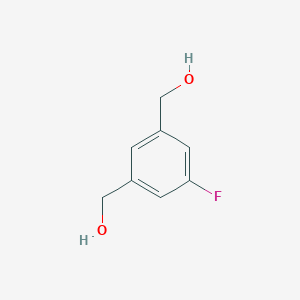
![9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-](/img/structure/B100261.png)
